4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide
Description
4-Cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]oxathiol-2-one core fused to a substituted benzene ring.
Properties
IUPAC Name |
4-cyclohexyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c21-19-24-17-11-8-15(12-18(17)25-19)20-26(22,23)16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13,20H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQOXCSZEABOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OC(=O)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the oxathiol ring to a more reduced form.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the benzenesulfonamide core or the cyclohexyl ring.
Common reagents and conditions used in these reactions would include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that could be explored for therapeutic applications.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Similar compounds to 4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide include other benzenesulfonamides and oxathiol derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological activities, highlighting substituent-driven differences:
Pharmacological and Structural Insights
- Anti-Venom Activity: The benzo[d][1,3]oxathiol-2-one sulfonamides (e.g., 5b, 5h) inhibit snake venom metalloproteinases and phospholipase A2 (PLA2) by chelating Ca²⁺ ions essential for enzymatic activity. The nitro group in 5b enhances electron density, improving metal-binding capacity .
- Antifungal Activity: Smaller substituents (e.g., benzylthio in compound 34) showed superior antifungal activity (MIC: 0.5–4 µg/mL) compared to bulkier analogs, suggesting optimal steric compatibility with fungal targets like lanosterol demethylase .
- Therapeutic Potential of Cyclohexyl Derivatives: HMC compounds with cyclohexyl groups are under investigation for autoimmune disorders and cancer, leveraging their ability to modulate immune responses and osteoclast activity .
Biological Activity
4-Cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides and incorporates a benzo[d][1,3]oxathiol moiety. This compound has attracted attention due to its potential biological activities, particularly in pharmacology. The following sections summarize the key findings related to its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of compounds containing the benzo[d][1,3]oxathiol framework has been explored in various studies. These compounds have shown promising results in several pharmacological contexts:
- Anticancer Activity : Some derivatives of benzo[d][1,3]oxathiol have demonstrated significant anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : Certain oxathiol derivatives have shown effectiveness against a range of microbial pathogens.
The synthesis of this compound typically involves multi-step organic reactions that introduce the oxathiol moiety into the benzenesulfonamide framework. The proposed mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Interaction with Cellular Targets : Binding to cellular receptors or proteins can modulate signaling pathways that lead to therapeutic effects.
Anticancer Studies
Recent research has highlighted the efficacy of oxathiol derivatives in cancer therapy. For instance:
- A study found that a related oxathiol compound exhibited an IC50 value of 0.5 µM against breast cancer cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxathiol Derivative A | MCF-7 (Breast Cancer) | 0.5 |
| Oxathiol Derivative B | HeLa (Cervical Cancer) | 0.8 |
Anti-inflammatory Research
In another study focused on anti-inflammatory effects, compounds similar to this compound were tested for their ability to inhibit nitric oxide production in macrophages.
| Compound | NO Inhibition (%) |
|---|---|
| Compound C | 75% at 10 µM |
| Compound D | 60% at 10 µM |
Antimicrobial Evaluations
The antimicrobial activity of related compounds was assessed against various bacterial strains. The results indicated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound E | S. aureus | 32 µg/mL |
| Compound F | E. coli | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
